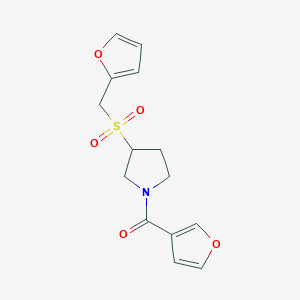
1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
A study by Rajkumar, Kamaraj, and Krishnasamy (2014) describes the synthesis of piperazine derivatives, including compounds structurally related to 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine. These compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The synthesis involved a four-component cyclocondensation, and the compounds were characterized by various spectral studies before being evaluated for in vitro antimicrobial activities (R. Rajkumar et al., 2014).
Antidiabetic Potential
In a study conducted by Le Bihan et al. (1999), a series of piperazine derivatives, including structural analogs of this compound, were synthesized and evaluated for their antidiabetic properties. The study identified several compounds that significantly improved glucose tolerance in a rat model of type II diabetes, highlighting the potential of these compounds in diabetes management (G. Le Bihan et al., 1999).
ACAT-1 Inhibition
Shibuya et al. (2018) discovered a compound with a similar structure that acted as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This compound was found to enhance oral absorption and solubility, indicating its utility in treating diseases associated with ACAT-1 overexpression (K. Shibuya et al., 2018).
Broad-Spectrum Antimicrobial Efficacy
Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives that exhibited broad-spectrum antimicrobial efficacy against various strains, demonstrating activities comparable to standard drugs like chloramphenicol and fluconazole. This suggests their potential use in treating a wide range of microbial infections (Lin-Ling Gan et al., 2010).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It has been found that a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives exhibited significant effects on both allergic asthma and allergic itching
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple biochemical pathways could be influenced.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
It has been found that a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives exhibited significant effects on both allergic asthma and allergic itching . This suggests that the compound may have a modulatory effect on immune responses.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4/c23-21-8-6-19(7-9-21)18-26-14-12-25(13-15-26)16-17-27-11-10-24-22(27)20-4-2-1-3-5-20/h1-11H,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMSBPVMNFPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

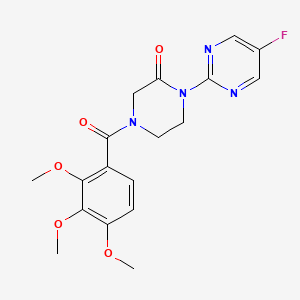
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)
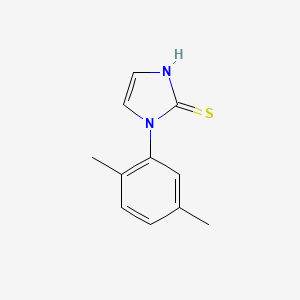
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)
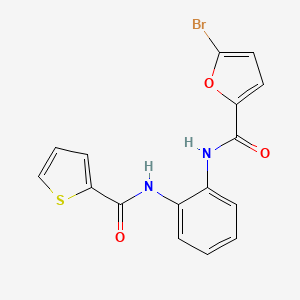
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2887134.png)
![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)
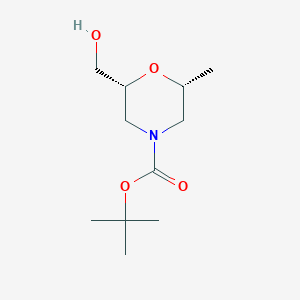

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B2887141.png)
![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)
